Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659697
InChI: InChI=1S/C18H22N6O/c25-16(15-14-19-8-9-20-15)23-10-2-18(3-11-23)4-12-24(13-5-18)17-21-6-1-7-22-17/h1,6-9,14H,2-5,10-13H2
SMILES: C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)C4=NC=CC=N4
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol

Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

CAS No.:

Cat. No.: VC13659697

Molecular Formula: C18H22N6O

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone -

Specification

Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
IUPAC Name pyrazin-2-yl-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Standard InChI InChI=1S/C18H22N6O/c25-16(15-14-19-8-9-20-15)23-10-2-18(3-11-23)4-12-24(13-5-18)17-21-6-1-7-22-17/h1,6-9,14H,2-5,10-13H2
Standard InChI Key QSBBZXNSQLDODZ-UHFFFAOYSA-N
SMILES C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)C4=NC=CC=N4
Canonical SMILES C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)C4=NC=CC=N4

Introduction

Chemical Structure and Nomenclature

The compound features a 3,9-diazaspiro[5.5]undecane core, a bicyclic system where two nitrogen atoms occupy positions 3 and 9 of the spiro-fused rings. The pyrazin-2-yl and pyrimidin-2-yl substituents are attached via methanone linkages, conferring distinct electronic and steric properties. The IUPAC name reflects this arrangement:

  • Spiro core: 3,9-diazaspiro[5.5]undecane

  • Substituents: Pyrazin-2-yl (position 3) and pyrimidin-2-yl (position 9) groups connected via methanone bridges.

This architecture enhances metabolic stability and target selectivity compared to linear analogues, as spirocyclic systems reduce conformational flexibility and improve binding pocket compatibility .

Reaction StepYield (%)Key ConditionsReference
Spiro core formation60–70Grubbs catalyst, 80°C
N-alkylation with pyrimidine50–55K2CO3, DMF, 60°C
Methanone coupling65–75CDI, THF, rt

Pharmacological Properties

Spirocyclic compounds with diaza cores are frequently explored for cardiovascular and central nervous system (CNS) applications. Structural analogs from the European Patent Office (EPO) database highlight:

Cardiovascular Activity

Compounds like (R)-5-(1-Hydroxy-2-(2-(5-(methylsulfonyl)pyridin-2-yl)-2,8-diazaspiro[4.5]decan-8-yl)ethyl)-4-methylisobenzofuran-1(3H)-one demonstrate:

  • Antihypertensive effects: Via antagonism of angiotensin II receptors .

  • Heart failure mitigation: By modulating β-adrenergic signaling pathways .

The target compound’s pyrimidine and pyrazine moieties may enhance affinity for similar targets due to hydrogen-bonding interactions with catalytic residues.

Metabolic Stability

Spirocyclic frameworks resist cytochrome P450-mediated oxidation, prolonging half-life. For example, analogs with [4.5] spiro cores exhibit t₁/₂ > 6 hours in human liver microsomes, compared to t₁/₂ < 2 hours for linear counterparts .

Structure-Activity Relationships (SAR)

Key structural determinants of biological activity include:

Spiro Ring Size

  • [5.5] vs. [4.5] cores: Larger spiro systems (e.g., [5.5]) improve solubility (log P ≈ 2.1) but may reduce BBB penetration compared to [4.5] analogs (log P ≈ 3.5) .

  • Nitrogen positioning: 3,9-Diaza substitution optimizes hydrogen bonding with serine/threonine kinases .

Heterocyclic Substituents

  • Pyrazin-2-yl: Enhances π-π stacking in hydrophobic pockets.

  • Pyrimidin-2-yl: Facilitates polar interactions with aspartate/glutamate residues .

Table 2: Comparative Activity of Spiro Derivatives

Compound ClassTargetIC₅₀ (nM)Therapeutic AreaReference
3,9-Diaza[5.5]undecaneAngiotensin II R12Hypertension
2,8-Diaza[4.5]decaneβ-Adrenergic R8Heart failure
2,7-Diaza[5.5]undecaneOrexin R25Insomnia

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